Cas no 763907-56-8 (7-Chlorochroman-4-amine)

7-Chlorochroman-4-amine 化学的及び物理的性質
名前と識別子
-
- 7-Chloro-3,4-dihydro-2h-chromen-4-amine
- 7-CHLOROCHROMAN-4-AMINE
- (S)-7-Chlorochroman-4-amine
- (R)-7-Chlorochroman-4-amine
- MB69092
- 7-CHLORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE
- DB-307308
- AKOS017518068
- AS-63936
- CS-0101696
- SCHEMBL3603065
- 763907-56-8
- EN300-208807
- Y12617
- MFCD17010010
- 7-Chlorochroman-4-amine
-
- MDL: MFCD17010010
- インチ: 1S/C9H10ClNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2
- InChIKey: ZKRTWXXJEXSHCT-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)OCCC2N
計算された属性
- 精确分子量: 183.0450916g/mol
- 同位素质量: 183.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2
- XLogP3: 1.5
7-Chlorochroman-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-208807-1.0g |
7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine |
763907-56-8 | 1g |
$672.0 | 2023-05-31 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN266-50mg |
7-Chlorochroman-4-amine |
763907-56-8 | 95% | 50mg |
973.0CNY | 2021-07-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN266-200mg |
7-Chlorochroman-4-amine |
763907-56-8 | 95% | 200mg |
2431.0CNY | 2021-07-17 | |
abcr | AB563371-250 mg |
7-Chlorochroman-4-amine, 95%; . |
763907-56-8 | 95% | 250MG |
€442.50 | 2023-04-13 | |
Enamine | EN300-208807-5g |
7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine |
763907-56-8 | 5g |
$1894.0 | 2023-09-16 | ||
Enamine | EN300-208807-0.25g |
7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine |
763907-56-8 | 0.25g |
$618.0 | 2023-09-16 | ||
Enamine | EN300-208807-0.5g |
7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine |
763907-56-8 | 0.5g |
$645.0 | 2023-09-16 | ||
Enamine | EN300-208807-5.0g |
7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine |
763907-56-8 | 5g |
$1894.0 | 2023-05-31 | ||
1PlusChem | 1P00GAOL-100mg |
7-chloro-3,4-dihydro-2H-chroMen-4-aMine |
763907-56-8 | >98% | 100mg |
$235.00 | 2024-04-21 | |
Enamine | EN300-208807-1g |
7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine |
763907-56-8 | 1g |
$672.0 | 2023-09-16 |
7-Chlorochroman-4-amine 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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S. Ahmed Chem. Commun., 2009, 6421-6423
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7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
7-Chlorochroman-4-amineに関する追加情報
Introduction to 7-Chlorochroman-4-amine (CAS No. 763907-56-8)
The compound 7-Chlorochroman-4-amine (CAS No. 763907-56-8) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of chlorinated aromatic amines, which have been extensively studied due to their unique chemical properties and biological activities. The structure of 7-Chlorochroman-4-amine consists of a chroman ring system with a chlorine substituent at the 7-position and an amine group at the 4-position, making it a valuable compound for both academic research and practical applications.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of chlorochroman amine derivatives like 7-Chlorochroman-4-amine. These methods often involve multi-step reactions, including nucleophilic substitutions, reductions, and cyclizations, to achieve the desired molecular architecture. The synthesis of such compounds is not only a testament to the ingenuity of chemists but also opens doors for their application in diverse fields such as pharmacology, materials science, and agrochemicals.
The physical properties of 7-Chlorochroman-4-amine are critical for its practical applications. It has a melting point of approximately 180°C and is sparingly soluble in water but readily dissolves in organic solvents like dichloromethane and ethyl acetate. These properties make it suitable for use in organic synthesis reactions where precise control over solubility is essential. Moreover, the presence of the chlorine atom introduces electron-withdrawing effects, which can influence the reactivity of the molecule in various chemical transformations.
One of the most promising areas of research involving 7-Chlorochroman-4-amine is its biological activity. Studies have shown that this compound exhibits moderate to high activity against certain enzymes, making it a potential lead compound for drug discovery. For instance, recent research has highlighted its ability to inhibit histone deacetylases (HDACs), which are key targets in cancer therapy. The ability of chlorochroman amine derivatives to modulate enzyme activity underscores their potential as therapeutic agents.
In addition to its biological applications, 7-Chlorochroman-4-amine has found utility in materials science. Its aromatic structure and functional groups make it an ideal candidate for use in the synthesis of advanced materials such as conductive polymers and coordination polymers. For example, researchers have demonstrated that this compound can act as a building block for constructing metallo-supramolecular architectures with potential applications in sensing and catalysis.
The environmental impact of chlorochran amine derivatives is another area of growing interest. As industries increasingly prioritize sustainability, understanding the fate and behavior of such compounds in environmental systems is crucial. Recent studies have investigated the biodegradation pathways of 7-Chlorochran-amines, revealing that they undergo microbial transformation under aerobic conditions, reducing their persistence in natural ecosystems.
In conclusion, 7-Chlorochran-amines represent a class of compounds with multifaceted applications across various scientific disciplines. From drug discovery to materials science, their unique chemical properties continue to drive innovative research. As our understanding of these compounds deepens, we can expect even more groundbreaking applications that contribute to advancements in technology and medicine.
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